molecular formula C10H13NO3S B2362793 3-(2-Methylprop-2-enoxy)benzenesulfonamide CAS No. 2243505-77-1

3-(2-Methylprop-2-enoxy)benzenesulfonamide

Cat. No.: B2362793
CAS No.: 2243505-77-1
M. Wt: 227.28
InChI Key: WLEINXLHBVTNSO-UHFFFAOYSA-N
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Description

3-(2-Methylprop-2-enoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13NO3S. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-2-enoxy)benzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with 2-methylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yield and purity of the compound. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-2-enoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-(2-Methylprop-2-enoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methylprop-2-enoxy)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which are crucial in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylprop-2-en-1-yl)oxybenzenesulfonamide: Shares a similar structure but differs in the position of the double bond.

    3-(2-Methylprop-2-enoyloxy)benzenesulfonamide: Another closely related compound with slight variations in the functional groups.

Uniqueness

3-(2-Methylprop-2-enoxy)benzenesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

3-(2-methylprop-2-enoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEINXLHBVTNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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